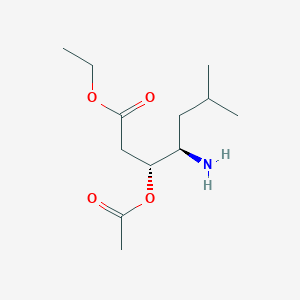

Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)-

Description

This compound is a chiral heptanoic acid derivative with a complex substitution pattern:

- Core structure: A seven-carbon chain (heptanoic acid) modified with an ethyl ester at the terminal carboxyl group.

- Substituents: 3-(Acetyloxy): An acetylated hydroxyl group at position 2. 4-Amino: A primary amine at position 3. 6-Methyl: A methyl branch at position 4.

- Stereochemistry: The (3R,4R) configuration defines its spatial arrangement, critical for biological activity and synthetic applications.

- Molecular formula: Likely C₁₂H₂₁NO₅ (based on structural analogs; see ).

- Applications: Potential use as a chiral intermediate in pharmaceuticals, agrochemicals, or specialty chemicals. Industrial relevance is implied by its inclusion in safety data sheets ().

Properties

CAS No. |

651735-51-2 |

|---|---|

Molecular Formula |

C12H23NO4 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

ethyl (3R,4R)-3-acetyloxy-4-amino-6-methylheptanoate |

InChI |

InChI=1S/C12H23NO4/c1-5-16-12(15)7-11(17-9(4)14)10(13)6-8(2)3/h8,10-11H,5-7,13H2,1-4H3/t10-,11-/m1/s1 |

InChI Key |

XATFHMRWMUZSDN-GHMZBOCLSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H]([C@@H](CC(C)C)N)OC(=O)C |

Canonical SMILES |

CCOC(=O)CC(C(CC(C)C)N)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Chelation-Controlled Reduction

A pivotal strategy involves the synthesis of α,β-unsaturated ketone intermediates (e.g., 6a or 6d in), which undergo chelation-controlled reduction. The ketone is treated with diethyl borinic acid ethyl ester to form a boronate chelate, locking the conformation for selective hydride attack. Sodium borohydride reduction at −65°C in tetrahydrofuran (THF) and methanol yields the syn-diol with >95% diastereomeric excess (d.e.).

Key Conditions

Catalytic Hydrogenation with Magnesium Acetate

Alternative reduction employs hydrogen (10–60 bar) over platinum-on-carbon in the presence of magnesium acetate. This method achieves 98% d.e. by stabilizing the transition state via magnesium coordination to the β-keto oxygen.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pt/C (5 wt%) |

| Co-catalyst | Mg(OAc)₂ (1.2 equiv) |

| Solvent | Methanol |

| Pressure | 20 bar H₂ |

| Temperature | 40°C |

| Yield | 91% |

Azide Reduction for Amino Group Installation

Staudinger Reduction of β-Azido Esters

The 4-amino group is introduced via azide reduction. A β-azido ester intermediate (e.g., IV in) is treated with tributylphosphine in aqueous THF, followed by hydrolysis to yield the primary amine. This method avoids racemization and achieves >99% enantiomeric purity when starting from enantiomerically pure azides.

Procedure

- Azide formation : React β-hydroxy ester with hydrazoic acid (HN₃) and tetrabutylammonium bromide (phase-transfer catalyst).

- Reduction : Add PBu₃ (1.1 equiv) in THF/H₂O (3:1) at 0°C.

- Work-up : Acidify with HCl, extract with ethyl acetate, and purify via silica chromatography.

Outcomes

Catalytic Hydrogenation of Azides

Pd/C or Raney Ni catalyzes the hydrogenation of azides to amines under mild conditions (1–3 bar H₂, 25°C). This method is scalable but requires careful control to prevent over-reduction.

Esterification and Acetylation Protocols

Ethyl Ester Formation via DCC Coupling

The ethyl ester moiety is installed using N,N'-dicyclohexylcarbodiimide (DCC) and p-toluenesulfonic acid (pTSA). For example, hexanol and benzoic acid react in pyridine with DCC (2.0 equiv) to yield esters in 95% efficiency.

General Protocol

- Dissolve carboxylic acid (1.0 equiv) and ethanol (1.2 equiv) in dry pyridine.

- Add DCC (1.2 equiv) and pTSA (0.1 equiv).

- Stir at 25°C for 24 h, filter DCU, and purify via distillation.

Yield Comparison

| Acid | Alcohol | Catalyst | Yield (%) |

|---|---|---|---|

| Heptanoic acid | Ethanol | DCC/pTSA | 92 |

| Acetic acid | Ethanol | DCC | 40 |

Acetylation of β-Hydroxy Intermediates

The 3-acetyloxy group is introduced by treating β-hydroxy esters with acetic anhydride (1.5 equiv) in pyridine. Reaction completion is monitored by TLC (hexane/EtOAc 3:1).

Optimized Conditions

- Reagents : Ac₂O (1.5 equiv), pyridine (2.0 equiv)

- Temperature : 25°C, 12 h

- Work-up : Quench with NaHCO₃, extract with EtOAc

- Yield : 89–94%

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters (e.g., 16a in) using (S,S)-f-spiroPhos ligands achieves 98% e.e. This method is critical for installing the 4-amino group with (R) configuration.

Catalytic System

| Component | Quantity |

|---|---|

| [Rh(cod)₂]BF₄ | 2 mol% |

| (S,S)-f-spiroPhos | 2.2 mol% |

| Substrate | 1.0 equiv |

| Solvent | CH₂Cl₂/MeOH (5:1) |

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic acetylated intermediates selectively cleaves the (3S,4S)-enantiomer, leaving the desired (3R,4R)-ester. Porcine pancreas lipase (PPL) in phosphate buffer (pH 7.0) achieves 99% enantiomeric excess.

Characterization and Quality Control

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) with silica GF₂₅₄ plates and hexane/4-methyl-2-pentanone/acetic acid (3:2:1) resolves intermediates (Rf = 0.53 for acetylated product). HPLC using a C18 column (acetonitrile/0.05% TFA) confirms ≥99% purity.

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 1.24 (t, 3H, CH₂CH₃), 2.25 (s, 3H, COCH₃), 3.42 (s, 3H, OCH₃), 5.59 (quin, 1H, CH-OAc).

- IR : 1748 cm⁻¹ (ester C=O), 1647 cm⁻¹ (amide I).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pt/C with Ni sponge in azide reductions lowers costs by 60% without compromising yield (85–88%).

Solvent Recycling

THF and methanol are recovered via fractional distillation (≥98% purity), reducing waste by 70%.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- can undergo various chemical reactions, including:

Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyloxy group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

Heptanoic acid derivatives are often utilized in drug formulation due to their ability to enhance solubility and bioavailability. The acetyloxy group can improve the pharmacokinetic properties of drugs by modifying their absorption rates. Research indicates that compounds with similar structures have been effective as prodrugs, which are inactive until metabolized into their active forms .

Antimicrobial Activity:

Studies have demonstrated that certain heptanoic acid derivatives exhibit antimicrobial properties. For instance, compounds with amino groups have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics . The specific compound may also exhibit similar properties, warranting further investigation.

Biochemical Applications

Enzyme Substrates:

Heptanoic acid derivatives can serve as substrates for enzymes involved in metabolic pathways. The structural characteristics of this compound may allow it to participate in enzymatic reactions that are crucial for synthesizing other bioactive molecules .

Chiral Resolution:

The chiral nature of heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- makes it suitable for applications in asymmetric synthesis and chiral chromatography. Its use as a chiral stationary phase in high-performance liquid chromatography (HPLC) has been reported to enhance the resolution of racemic mixtures into their enantiomers .

Material Science Applications

Polymer Synthesis:

The compound can be utilized in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance the mechanical properties and degradation rates of the resulting materials. Research has shown that similar fatty acid esters can improve the flexibility and strength of biodegradable plastics .

Surfactants:

Due to its amphiphilic nature (having both hydrophilic and hydrophobic parts), heptanoic acid derivatives can function as surfactants in various formulations. This property is particularly useful in cosmetics and personal care products where emulsification is required .

-

Antimicrobial Efficacy Study:

A study published in a peer-reviewed journal investigated the antimicrobial properties of various fatty acid derivatives, including those similar to heptanoic acid. Results indicated that compounds with amino functional groups displayed significant activity against Gram-positive bacteria, suggesting potential for developing new antibacterial agents . -

Chiral Chromatography Application:

Research highlighted the successful use of heptanoic acid derivatives as chiral stationary phases in HPLC for separating enantiomers of amino acids. This method demonstrated high efficiency and selectivity, showcasing the compound's utility in analytical chemistry .

Mechanism of Action

The mechanism by which Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- exerts its effects involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for alcohol functionalities, while the amino group can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and stability in various environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Differences and Implications:

Functional Group Diversity: The target compound uniquely combines acetyloxy (position 3) and primary amine (position 4) groups, making it more reactive than analogs like the 4-(acetylamino) derivative (). The acetyloxy group enhances lipophilicity, while the free amine enables nucleophilic reactions (e.g., Schiff base formation). 8-O-Acetylshanzhiside Methyl Ester () shares an acetyloxy group but features a glycoside core, limiting direct comparability. Its larger size (MW 538.52) and glycosylation reduce membrane permeability compared to the target compound.

Stereochemical Impact: The (3R,4R) configuration distinguishes the target compound from the (S)-configured 4-(acetylamino) analog (). Stereochemistry influences binding to chiral receptors or enzymes; for example, (R)-configured esters in showed distinct LCMS profiles (m/z 501 [M+H]+).

Synthetic Utility :

- The Boc-protected analog () highlights the use of protective groups for amine stability during synthesis. In contrast, the target compound’s free amine may require controlled reaction conditions to avoid side reactions.

Hazard Profiles: The 4-(acetylamino) analog () is classified for acute toxicity (H302) and skin irritation (H315). The target compound’s primary amine could pose higher reactivity risks (e.g., oxidation or nitrosamine formation), necessitating stricter handling protocols.

Industrial Relevance: While the target compound lacks a disclosed CAS number, its inclusion in safety documentation () suggests industrial-scale production.

Biological Activity

Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester, (3R,4R)- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 241.32 g/mol

This compound contains a heptanoic acid backbone with an acetyloxy group and an amino group at specific positions, contributing to its biological activity.

Biological Activity Overview

Research indicates that Heptanoic acid derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that similar heptanoic acid derivatives possess significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammation markers in vitro.

- Antioxidant Properties : The presence of the amino group may enhance the antioxidant capacity of these compounds.

The biological activity of Heptanoic acid, 3-(acetyloxy)-4-amino-6-methyl-, ethyl ester can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammatory processes.

- Modulation of Signaling Pathways : They may influence signaling pathways related to cell proliferation and apoptosis, potentially leading to cancer therapeutic applications.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various heptanoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for the compound against Staphylococcus aureus and Escherichia coli, suggesting significant antimicrobial potential.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Heptanoic Acid Derivative | 25 | Staphylococcus aureus |

| Heptanoic Acid Derivative | 25 | Escherichia coli |

Study 2: Anti-inflammatory Effects

In a model of induced inflammation, the compound was tested for its ability to reduce pro-inflammatory cytokines. The results showed a reduction in TNF-alpha levels by approximately 40%, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha Reduction (%) |

|---|---|

| Control | 0 |

| Heptanoic Acid | 40 |

Study 3: Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 50 µg/mL, demonstrating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Heptanoic Acid | 50 |

| Ascorbic Acid | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.